Ethylhydrazine oxalate

Catalog No.
S1895238
CAS No.
6629-60-3
M.F
C4H10N2O4
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylhydrazine oxalate

CAS Number

6629-60-3

Product Name

Ethylhydrazine oxalate

IUPAC Name

ethylhydrazine;oxalic acid

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C2H8N2.C2H2O4/c1-2-4-3;3-1(4)2(5)6/h4H,2-3H2,1H3;(H,3,4)(H,5,6)

InChI Key

DUMHBFMURBWDPC-UHFFFAOYSA-N

SMILES

CCNN.C(=O)(C(=O)O)O

Canonical SMILES

CCNN.C(=O)(C(=O)O)O

The exact mass of the compound Ethylhydrazine oxalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58182. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylhydrazine oxalate (CAS 6629-60-3) is a stable, crystalline salt of ethylhydrazine and oxalic acid, widely utilized as a foundational building block in the synthesis of N-ethyl heterocycles . In industrial and pharmaceutical procurement, the oxalate salt is prioritized because it captures the reactivity of the ethylhydrazine moiety while mitigating the severe handling hazards associated with free alkylhydrazines. Exhibiting a decomposition temperature of 170–173 °C, this solid reagent provides reliable thermal stability, making it a standard choice for the scalable production of pyrazoles, indazoles, and pyridazines in modern medicinal chemistry .

Generic substitution with ethylhydrazine free base or ethylhydrazine hydrochloride introduces significant process variability and safety risks. The free base is a highly volatile, toxic liquid (boiling point ~68 °C) that rapidly undergoes auto-oxidation upon exposure to air, making accurate stoichiometric addition practically impossible outside of specialized containment. Conversely, while ethylhydrazine hydrochloride is a solid, it is notoriously hygroscopic; it absorbs atmospheric moisture, which alters its effective molar mass and disrupts the precise equivalencies required for high-yield cyclizations. Ethylhydrazine oxalate overcomes both failure modes by providing a non-hygroscopic, thermally stable crystalline form that ensures reproducible weighing and consistent batch-to-batch performance [1].

Non-Hygroscopic Stability for Precise Molar Equivalents

Compared to ethylhydrazine hydrochloride, which readily absorbs atmospheric moisture and alters its effective molar mass, ethylhydrazine oxalate remains a non-hygroscopic crystalline solid under standard laboratory conditions . This stability allows for precise stoichiometric weighing without the need for gloveboxes or inert atmosphere handling, ensuring reproducible equivalents are maintained during sensitive cyclization reactions.

Evidence DimensionHygroscopicity and weighing stability
Target Compound DataNon-hygroscopic, stable crystalline solid
Comparator Or BaselineEthylhydrazine hydrochloride (Hygroscopic, variable water content)
Quantified DifferenceEliminates water-weight variability during batch preparation
ConditionsAmbient laboratory weighing and storage

Accurate stoichiometry is critical for maximizing yields and minimizing side reactions in multi-step API synthesis.

Superior Thermal and Oxidative Stability vs. Free Base

Free ethylhydrazine is a highly volatile and flammable liquid with a boiling point of approximately 68 °C, making it prone to evaporative loss and rapid auto-oxidation . In direct contrast, ethylhydrazine oxalate exhibits a high decomposition temperature of 170–173 °C. This dramatic increase in thermal stability prevents material loss and oxidative degradation during storage, transport, and process handling, establishing it as the preferred form for industrial scale-up.

Evidence DimensionThermal stability and physical state
Target Compound DataSolid, dec. 170-173 °C
Comparator Or BaselineEthylhydrazine free base (Volatile liquid, bp ~68 °C)
Quantified Difference>100 °C increase in handling temperature threshold
ConditionsStandard storage and process handling

Procurement of the oxalate salt drastically reduces safety risks, specialized storage costs, and material loss due to volatility.

High-Yield in situ Liberation for Pyrazole Synthesis

Ethylhydrazine oxalate serves as a highly efficient precursor for N-ethyl heterocycles. When treated with a base such as sodium hydroxide or potassium carbonate in aqueous or alcoholic media, it smoothly liberates the free hydrazine in situ. Condensation with substrates like methyl trans-3-methoxyacrylate or diketones routinely delivers N-ethyl pyrazoles in high isolated yields, such as 71% for 1-ethyl-1H-pyrazol-5-ol and up to 88% for complex aminocyclohexapyrazoles[1]. This demonstrates excellent synthetic efficiency without the handling penalties of the free base.

Evidence DimensionIsolated yield of N-ethyl pyrazoles
Target Compound Data71-88% isolated yield in standard cyclizations
Comparator Or BaselineFree base (Prone to evaporative loss, requiring excess equivalents to maintain yield)
Quantified DifferenceConsistently high yields with simplified operational handling and exact 1:1 stoichiometry
ConditionsBase-mediated cyclization in aqueous/alcoholic solvents

High-yielding, scalable cyclization steps directly lower the cost of goods for complex pharmaceutical intermediates.

Synthesis of N-Ethyl Pyrazoles and Indazoles

Directly leveraging its high-yield cyclization performance [1], ethylhydrazine oxalate is the reagent of choice for constructing N-ethylated pharmaceutical building blocks, such as acetyl-CoA carboxylase inhibitors and BET protein degraders. It allows precise N-ethylation without relying on toxic, secondary alkylating agents.

Industrial Scale-Up of Heterocyclic APIs

Due to its >100 °C thermal stability advantage over the free base , this oxalate salt is ideal for pilot-plant and commercial manufacturing. It eliminates the need for specialized cold-chain logistics and inert-atmosphere handling systems required for volatile hydrazines.

Discovery Chemistry and Parallel Synthesis

Because it is a non-hygroscopic solid [2], ethylhydrazine oxalate is perfectly suited for automated or semi-automated combinatorial library synthesis, where reproducible weighing of solid reagents is mandatory for maintaining precise molar equivalents across hundreds of parallel reactions.

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312 (33.33%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (66.67%): May cause cancer [Danger Carcinogenicity];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

6629-60-3

General Manufacturing Information

Hydrazine, ethyl-, ethanedioate (1:1): INACTIVE

Dates

Last modified: 08-16-2023

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